molecular formula C17H14N4O3 B2858466 2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 899965-17-4

2-(3,5-dimethoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No.: B2858466
CAS No.: 899965-17-4
M. Wt: 322.324
InChI Key: IGKSAKJRLCNGBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DTQ involves the assembly of its complex structure. Researchers have explored various synthetic routes, including using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These synthetic pathways allow for the controlled introduction of substituents and functional groups, enabling fine-tuning of DTQ’s properties.


Chemical Reactions Analysis

DTQ’s chemical reactivity is essential for understanding its behavior. Researchers have investigated its reactions with various reagents, exploring its stability, functional group transformations, and potential applications. Notably, some derivatives exhibit excellent calculated detonation performance, comparable to existing secondary explosives .


Physical And Chemical Properties Analysis

  • Density : Compound 10, an azo derivative of DTQ, boasts a remarkable measured density of 1.91 g/cm³ at 20°C .
  • Detonation Velocity : Compound 5 demonstrates a calculated detonation velocity (Dv ) of 9408 m/s , comparable to the benchmark explosive CL-20 .
  • Sensitivity : Some DTQ derivatives (e.g., compounds 14, 17, and 19) are highly sensitive but possess excellent detonation performance .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-23-11-7-10(8-12(9-11)24-2)15-19-16-13-5-3-4-6-14(13)18-17(22)21(16)20-15/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSAKJRLCNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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